molecular formula C11H12N2O B13904248 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol

Cat. No.: B13904248
M. Wt: 188.23 g/mol
InChI Key: OMFGSAJNSYIMGT-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group and a pyrazole ring makes it a versatile compound for various applications .

Biological Activity

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)phenol is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenol with 1-methyl-1H-pyrazole derivatives. Various methods have been reported to optimize yields and purity, including the use of different catalysts and solvents. The compound has shown promising results in preliminary biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have been reported to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for related compounds are often in the low micromolar range, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Pyrazole DerivativeHeLa8.12 ± 0.43
Another Pyrazole CompoundMCF-73.18 ± 0.11

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .

CompoundCytokine Inhibition (%)
3-Methyl DerivativeTNF-α: 76% at 1 µM
Related CompoundIL-6: 86% at 1 µM

Antimicrobial Activity

Research indicates promising antimicrobial activity against various bacteria and fungi. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative strains, with some exhibiting activity comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological activities of pyrazole derivatives:

  • Anticancer Study : A recent study evaluated a series of pyrazole compounds against MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity. The study emphasized the importance of the pyrazole moiety in mediating anticancer effects.
  • Anti-inflammatory Research : In vivo studies demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens, indicating that certain modifications could improve their effectiveness.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-5-10(14)3-4-11(8)9-6-12-13(2)7-9/h3-7,14H,1-2H3

InChI Key

OMFGSAJNSYIMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=CN(N=C2)C

Origin of Product

United States

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